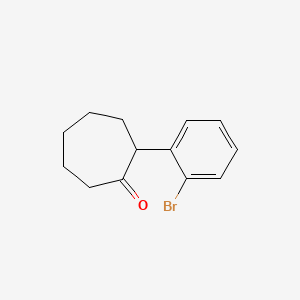methanide CAS No. 830326-21-1](/img/structure/B14208663.png)
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino](pyridin-4-yl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is a complex organolithium compound It features a lithium ion coordinated to a methanide group, which is further substituted with a pyridin-4-yl group and an (E)-(3,3-dimethylbutan-2-ylidene)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium pyridin-4-ylmethanide with (E)-(3,3-dimethylbutan-2-ylidene)amine under anhydrous conditions. The reaction is usually carried out in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The lithium ion can be substituted with other metal ions or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-ylmethanone derivatives, while reduction could produce pyridin-4-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide involves its interaction with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The compound’s unique structure allows it to participate in complex reaction pathways, influencing the reactivity and stability of the intermediates formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium pyridin-4-ylmethanide: A simpler analog without the (E)-(3,3-dimethylbutan-2-ylidene)amino group.
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino]methanide: Lacks the pyridin-4-yl group.
Uniqueness
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is unique due to the presence of both the pyridin-4-yl and (E)-(3,3-dimethylbutan-2-ylidene)amino groups. This dual functionality enhances its reactivity and allows for more diverse applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
830326-21-1 |
|---|---|
Molekularformel |
C12H17LiN2 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
lithium;3,3-dimethyl-N-(pyridin-4-ylmethyl)butan-2-imine |
InChI |
InChI=1S/C12H17N2.Li/c1-10(12(2,3)4)14-9-11-5-7-13-8-6-11;/h5-9H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
ZIPYJIZBLLBRGF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)




![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)

![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
